2-Iodo-4,4-dimethylcyclohex-2-enone
Overview
Description
2-Iodo-4,4-dimethylcyclohex-2-enone is an organic compound with the molecular formula C8H11IO. It is a derivative of cyclohexenone, where the hydrogen atom at the second position is replaced by an iodine atom, and the fourth position is substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4,4-dimethylcyclohex-2-enone typically involves the iodination of 4,4-dimethylcyclohex-2-enone. One common method is the reaction of 4,4-dimethylcyclohex-2-enone with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4,4-dimethylcyclohex-2-enone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group in the cyclohexenone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 2-azido-4,4-dimethylcyclohex-2-enone or 2-thiocyanato-4,4-dimethylcyclohex-2-enone.
Reduction: Formation of 2-iodo-4,4-dimethylcyclohexanol.
Oxidation: Formation of this compound derivatives with additional functional groups.
Scientific Research Applications
2-Iodo-4,4-dimethylcyclohex-2-enone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Iodo-4,4-dimethylcyclohex-2-enone depends on the specific application and the target moleculeThese interactions can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcyclohex-2-enone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-4,4-dimethylcyclohex-2-enone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
2-Chloro-4,4-dimethylcyclohex-2-enone:
Uniqueness
2-Iodo-4,4-dimethylcyclohex-2-enone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different reaction pathways and products, making this compound valuable in synthetic chemistry and research .
Properties
IUPAC Name |
2-iodo-4,4-dimethylcyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IO/c1-8(2)4-3-7(10)6(9)5-8/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYIUYNQBWWXBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C(=C1)I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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